Propyl 2-(2H-indazol-3-yl)acetate
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Overview
Description
Propyl 2-(2H-indazol-3-yl)acetate is a chemical compound belonging to the class of indazole derivatives. The indazole moiety is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which can exist in two tautomeric forms: 1H-indazole and 2H-indazole .
Preparation Methods
The synthesis of Propyl 2-(2H-indazol-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-2H-indazole with ethyl bromoacetate in the presence of a catalyst and an oxidant under white light illumination . This water-phase photocatalytic preparation method is environmentally friendly and yields high purity products . Industrial production methods often involve transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which provides good to excellent yields with minimal byproducts .
Chemical Reactions Analysis
Propyl 2-(2H-indazol-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like tert-butyl nitrite and catalysts such as Cu(OAc)2 . For example, the oxidation of this compound can lead to the formation of 3-acylated-2H-indazoles . The reductive cyclization of 2-azidobenzaldehydes and amines can also produce indazole derivatives .
Scientific Research Applications
Propyl 2-(2H-indazol-3-yl)acetate has a wide range of scientific research applications. In medicinal chemistry, indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties . They are used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In biology, these compounds are studied for their potential as antifungal agents . Additionally, indazole derivatives are employed in the development of new drugs for various therapeutic areas, including oncology and infectious diseases .
Mechanism of Action
The mechanism of action of Propyl 2-(2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. Indazole derivatives often act as inhibitors of enzymes or receptors involved in disease pathways . For example, they can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The binding of this compound to its target can disrupt normal cellular functions, leading to therapeutic effects .
Comparison with Similar Compounds
Propyl 2-(2H-indazol-3-yl)acetate can be compared with other indazole derivatives, such as niraparib and pazopanib . Niraparib is an anticancer drug used for the treatment of ovarian and breast cancer, while pazopanib is a tyrosine kinase inhibitor approved for renal cell carcinoma . The unique structural features of this compound, such as its propyl ester group, may confer distinct biological activities and pharmacokinetic properties compared to other indazole derivatives .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
propyl 2-(2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-2-7-16-12(15)8-11-9-5-3-4-6-10(9)13-14-11/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
WJQIPOXAIPOGOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=C2C=CC=CC2=NN1 |
Origin of Product |
United States |
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